Product packaging for BuB2 protein(Cat. No.:CAS No. 142008-14-8)

BuB2 protein

Cat. No.: B1175266
CAS No.: 142008-14-8
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Description

The Bub2 protein is a key regulatory component of the Mitotic Exit Network (MEN) and checkpoint pathways in eukaryotic cells. It forms a stable, heterodimeric GTPase-Activating Protein (GAP) complex with Bfa1, which localizes to the spindle pole bodies (SPBs) . This complex acts as a critical inhibitor of mitotic exit by negatively regulating the small GTPase Tem1, a master trigger for cell cycle progression from M-phase to G1 . The activity of the Bfa1/Bub2 GAP complex is tightly controlled by multiple mitotic checkpoints, including the Spindle Position Checkpoint (SPOC) and the DNA Damage Checkpoint, to prevent cell cycle progression in response to spindle misorientation, spindle damage, or DNA lesions . Beyond its established role in delaying mitosis, Bub2 functions in every cell cycle to fine-tune the timing of cytokinesis. Research indicates that the Bub2 pathway regulates the contraction rate of the actomyosin ring, a process essential for proper cell separation . The function of the Bfa1/Bub2 complex is itself regulated by phosphorylation events; for instance, it is inhibited by the Polo-like kinase Cdc5 to promote mitotic exit, while being activated by the Kin4 kinase to sustain a checkpoint arrest . This protein is therefore an indispensable research tool for scientists investigating the mechanisms of cell division, genome stability, checkpoint signaling, and cytokinesis. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

142008-14-8

Molecular Formula

C14H16ClNO2

Synonyms

BuB2 protein

Origin of Product

United States

Molecular Architecture and Biochemical Function of Bub2 Protein

Domain Organization and Functional Motifs of BuB2 Protein

BuB2 is characterized by specific protein domains that dictate its interactions and enzymatic activity. A prominent feature of BuB2 is the presence of a Tre-2/Bub2/Cdc16 (TBC) domain. This domain, approximately 180 to 200 amino acids in length, is conserved across eukaryotes and is indicative of a role in regulating GTPase activity.

Tre-2/Bub2/Cdc16 (TBC) Domain Significance in GTPase Regulation

The TBC domain is widely recognized for its function as a GTPase-Activating Protein (GAP) domain for small GTPases, particularly those belonging to the Rab family. GAPs accelerate the intrinsic rate of GTP hydrolysis by GTPases, thereby promoting their conversion from the active GTP-bound state to the inactive GDP-bound state. The TBC domain of yeast Gyp proteins (GAPs for Ypt proteins, a yeast Rab homolog) has been shown to possess this catalytic activity. Structural analysis of the TBC domain from Gyp1, another yeast Rab GAP, reveals an alpha-helical, V-shaped molecule with a conserved arginine residue crucial for GAP activity. This arginine is thought to function as a catalytic "arginine finger," analogous to those found in other GAP families, facilitating the hydrolysis of GTP. The presence of this domain in BuB2 underscores its role as a GAP within cell cycle regulatory pathways.

Guanosine Triphosphatase-Activating Protein (GAP) Activity of this compound

BuB2, primarily in complex with the protein Bfa1, acts as a GAP for the small GTPase Tem1. This GAP activity is crucial for inhibiting Tem1 and consequently regulating mitotic exit in budding yeast. While the TBC domain within BuB2 is the catalytic unit responsible for accelerating GTP hydrolysis, the full GAP activity towards Tem1 is typically mediated by the formation of a complex with Bfa1.

Mechanism of Tem1 GTPase Inhibition by the BuB2-Bfa1 Complex

The BuB2-Bfa1 complex inhibits Tem1 by stimulating its GTPase activity, leading to the accumulation of Tem1 in its inactive, GDP-bound state. This mechanism is a central regulatory point of the Mitotic Exit Network (MEN), a signaling cascade that controls the transition from mitosis to G1 phase. The Bfa1-Bub2 GAP complex is a key component of the Spindle Position Checkpoint (SPOC), which delays mitotic exit in response to spindle misalignment or DNA damage. By promoting GTP hydrolysis of Tem1, the complex effectively inactivates the MEN, thereby inducing mitotic arrest.

In vitro studies have demonstrated that the presence of Bfa1 significantly enhances the GAP activity of BuB2 towards Tem1. For instance, increasing concentrations of BuB2 in the presence of full-length Bfa1 lead to substantial GTP hydrolysis of Tem1. While Bfa1 alone might have some inhibitory effects on Tem1, the robust GAP activity is attributed to the bipartite nature of the BuB2-Bfa1 complex.

Molecular Mechanisms of this compound Action within Regulatory Complexes

BuB2 primarily exerts its function through its association with other proteins, forming regulatory complexes that are strategically localized within the cell. The most well-characterized interaction is with the protein Bfa1.

Complex Formation with Bfa1 Protein

BuB2 and Bfa1 form a stable heterodimeric complex that functions as the primary GAP for Tem1. This association is crucial for the localization and function of both proteins within the SPOC and MEN pathways. The interaction between BuB2 and Bfa1 has been demonstrated through co-immunoprecipitation and yeast two-hybrid assays, confirming their physical association. This complex formation appears to be relatively stable throughout the cell cycle, rather than being transient.

The formation of the BuB2-Bfa1 complex is also important for the localization of Tem1 to the spindle pole bodies (SPBs), which serve as a scaffold for MEN components. Bfa1 is particularly important for the localization of Bub2 to the SPBs. The asymmetric localization of the BuB2-Bfa1 complex and Tem1 at the SPBs during mitosis is a critical aspect of MEN regulation. Under normal conditions, the complex dissociates from the mother-bound SPB during anaphase, contributing to Tem1 activation and mitotic exit. However, upon spindle misalignment, the complex remains symmetrically localized on both SPBs, maintaining Tem1 inhibition.

Research indicates that Bfa1 also plays a role in regulating Tem1 independently of BuB2, potentially by inhibiting the interaction between Tem1 and Cdc15. However, the primary GAP activity towards Tem1 is mediated by the BuB2-Bfa1 complex. The activity of this complex is further regulated by phosphorylation events, particularly on Bfa1, which can be influenced by kinases like Cdc5 and Kin4. Bub2 itself is also subject to cell cycle-regulated phosphorylation, which may contribute to the regulation of the complex's activity.

Protein Abundance Data in Saccharomyces cerevisiae

ProteinMolecules per Cell (Mean ± Standard Deviation)
Bfa11374 ± 292
Bub21395 ± 123
Tem13787 ± 291

Note: Data derived from whole-cell protein amounts.

Interactions with Other Mitotic Exit Network Regulators

BuB2, as a core component of the Bub2-Bfa1 GAP complex, interacts extensively with other regulators of the Mitotic Exit Network. The primary interaction is with the GTPase Tem1, which is the direct target of the Bub2-Bfa1 GAP activity researchgate.netnih.govbiologists.compnas.org. This interaction occurs at the spindle pole body researchgate.netpnas.orgmolbiolcell.org.

Beyond Tem1, the Bub2-Bfa1 complex's activity is itself regulated by other MEN components and checkpoint proteins. The Polo-like kinase Cdc5 plays a significant role in regulating the Bfa1-Bub2 complex. Cdc5 phosphorylates Bfa1, which inhibits the GAP activity of the complex towards Tem1, thereby promoting MEN activation and mitotic exit researchgate.netbiorxiv.orgplos.org. This phosphorylation is a key event in the transition from metaphase arrest to anaphase and mitotic exit researchgate.netbiologists.combiorxiv.org.

The cell polarity protein Lte1 (Late anaphase-promoting protein 1), localized to the bud cortex, is considered a potential guanine (B1146940) nucleotide exchange factor (GEF) for Tem1 and acts antagonistically to the Bub2-Bfa1 complex researchgate.netmolbiolcell.orgportlandpress.com. The spatial separation of Lte1 at the bud cortex and the Bub2-Bfa1-Tem1 complex at the SPB is thought to be a mechanism preventing premature MEN activation before the SPB enters the bud pnas.orgmolbiolcell.org.

Genetic interaction studies have further illuminated the relationships between Bub2 and other MEN components. Deletion of BUB2 can suppress the growth defects of certain temperature-sensitive MEN mutants, such as mob1, dbf2, and cdc15, suggesting that Bub2 acts upstream to inhibit these components biorxiv.org. However, BUD14 deletion, which affects Bfa1-Bub2 localization, shows a milder rescue of these mutants compared to BFA1 deletion, indicating complex regulatory layers biorxiv.org.

The following table summarizes some key interactions involving the Bub2-Bfa1 complex within the MEN:

Interacting ProteinRole in MEN/SPOCNature of Interaction with Bub2-Bfa1 ComplexEffect of InteractionSource
Tem1Small GTPase, MEN initiatorDirect binding, Substrate of GAP activityInhibited by Bub2-Bfa1 GAP activity researchgate.netnih.govbiologists.compnas.org
Bfa1Regulatory subunit of GAPForms stable heterodimer with Bub2Essential for Bub2 GAP activity and localization researchgate.netbiologists.compnas.org
Cdc5Polo-like kinasePhosphorylates Bfa1Inhibits Bub2-Bfa1 GAP activity, promotes MEN activation researchgate.netbiorxiv.orgplos.org
Lte1Putative Tem1 GEFActs antagonistically to Bub2-Bfa1; spatially separated localizationPromotes Tem1 activation (indirectly opposed by Bub2-Bfa1) researchgate.netpnas.orgmolbiolcell.orgportlandpress.com
Mob1, Dbf2, Cdc15Downstream MEN kinasesFunction downstream of Bub2-Bfa1 inhibitionBub2-Bfa1 inhibits their activation via Tem1 researchgate.netbiologists.combiorxiv.orgportlandpress.com

Cellular Localization and Dynamic Behavior of Bub2 Protein

Subcellular Compartmentalization of BuB2 Protein

BuB2 exhibits a specific subcellular distribution, primarily localizing to the SPBs, the functional equivalents of centrosomes in yeast. This localization is not static but undergoes dynamic changes correlated with cell cycle progression and spindle positioning.

Spindle Pole Body Localization and Asymmetry During Mitosis

Research has consistently shown that BuB2 is localized at the spindle pole bodies throughout the cell cycle. nih.govnih.govsemanticscholar.orgyeastgenome.orguniprot.orgpnas.orgmolbiolcell.org This constitutive presence at the SPBs is independent of other mitotic checkpoint proteins such as Mad1, Mad2, Mad3, Bub1, Bub3, and Mps1. nih.govresearchgate.net

BuB2 functions as part of a heterodimeric GTPase-activating protein (GAP) complex with Bfa1. yeastgenome.orguniprot.orgtandfonline.comresearchgate.netplos.orgnih.govembopress.orgrupress.orgembopress.org Following SPB duplication, the Bfa1-Bub2 complex initially localizes to both SPBs. rupress.org However, a crucial aspect of its behavior during mitosis is the establishment of asymmetric localization. In an unperturbed mitosis, as the spindle elongates and one SPB (the daughter-bound SPB or dSPB) enters the bud, the Bfa1-Bub2 complex becomes enriched on the dSPB, while its levels decrease on the mother-bound SPB (mSPB). molbiolcell.orgrupress.orgrupress.orgmolbiolcell.orgplos.orgmolbiolcell.org This asymmetric distribution is a hallmark of a correctly positioned spindle.

Conversely, in cells with a misaligned spindle that fails to orient along the mother-bud axis, the Bfa1-Bub2 complex remains symmetrically localized on both SPBs. molbiolcell.orgplos.orgrupress.orgplos.org This symmetrical localization is indicative of SPOC activation and is essential for delaying mitotic exit.

Dynamic Relocalization in Response to Cell Cycle Cues

The localization of the Bfa1-Bub2 complex at the SPBs is highly dynamic and responsive to cellular signals, particularly those related to spindle position and cell cycle progression. molbiolcell.orgrupress.org The transition from symmetric localization on both SPBs to asymmetric localization with enrichment on the dSPB is a key event during anaphase in a normal cell cycle. rupress.orgmolbiolcell.org The disappearance of Bub2/Bfa1 from the mother-bound SPB at the onset of anaphase contributes significantly to the timely activation of mitotic exit. rupress.org

Studies have shown that factors influencing spindle positioning and the interaction of SPBs with the cell cortex impact the dynamic relocalization of Bfa1-Bub2. For instance, the kinase Kin4, which localizes to the mother cell cortex, promotes the dissociation of the Bub2-Bfa1 complex from SPBs, particularly the mSPB, when the spindle is misaligned. molbiolcell.orgmolbiolcell.org Phosphorylation of Bfa1 by the Polo-like kinase Cdc5 also plays a role in regulating the asymmetric distribution of the complex. plos.org

Integration of this compound Localization with Spindle Orientation Checkpoint Signaling

The localization of the Bfa1-Bub2 complex at the SPBs is intrinsically linked to its function in the spindle orientation checkpoint (SPOC). As a GAP for the Tem1 GTPase, Bfa1-Bub2 inhibits Tem1 activity, thereby preventing the activation of the Mitotic Exit Network (MEN), which drives mitotic exit and cytokinesis. yeastgenome.orguniprot.orgtandfonline.comresearchgate.netplos.orgnih.govembopress.orgrupress.orgembopress.org

The spatial distribution of the Bfa1-Bub2 complex at the SPBs serves as a critical regulatory mechanism for SPOC signaling. When the spindle is properly aligned, the asymmetric localization of Bfa1-Bub2, with reduced levels on the mSPB and enrichment on the dSPB that has entered the bud, is thought to facilitate the activation of Tem1, which is also present at the dSPB and can interact with its putative activator Lte1 localized at the bud cortex. embopress.orgrupress.orgmolbiolcell.orgmolbiolcell.org

In contrast, when the spindle is misaligned and the Bfa1-Bub2 complex remains symmetrically localized on both SPBs, the elevated levels of the GAP complex at both poles are proposed to maintain Tem1 in an inactive state, thereby inhibiting the MEN and delaying mitotic exit until proper spindle orientation is achieved. plos.orgrupress.orgplos.org This spatial control of Tem1 activity through the dynamic localization of its inhibitor, Bfa1-Bub2, at the SPBs is a central tenet of the SPOC mechanism. plos.orgembopress.org

Interplay Between this compound Localization and Mitotic Progression

The precise localization and dynamic changes in the distribution of the BuB2-containing Bfa1-Bub2 complex are crucial for coordinating mitotic exit with the completion of critical events, particularly spindle positioning. By inhibiting the MEN via Tem1 inactivation, the Bfa1-Bub2 complex, localized at the SPBs, prevents premature exit from mitosis when the spindle is not correctly oriented. yeastgenome.orgresearchgate.netplos.orgnih.gov

The asymmetric disappearance of Bfa1-Bub2 from the mother-bound SPB at the onset of anaphase in a correctly oriented spindle is a key event that contributes to the timely activation of the MEN and subsequent mitotic exit. rupress.org Conversely, the persistence of symmetrical Bfa1-Bub2 localization on both SPBs in response to spindle misalignment effectively maintains the SPOC arrest, preventing the cell from dividing before the genetic material can be accurately segregated. plos.orgrupress.orgplos.org

The interplay between BuB2 localization and mitotic progression highlights the SPBs as critical signaling platforms where the status of spindle positioning is monitored and translated into regulatory signals that control the timing of mitotic exit. The dynamic localization and asymmetric distribution of the Bfa1-Bub2 complex at these structures are therefore fundamental to ensuring genome stability during cell division.

Table 1: Key Proteins Associated with BuB2 Function and Localization

Protein NameRole in Relation to BuB2PubChem CID (if available)
BuB2Component of GAP complex, SPOC, SPB localizationNot available
Bfa1Partner in GAP complex with Bub2, SPB localization, SPOCNot available
Tem1GTPase inhibited by Bfa1-Bub2, MEN component, SPB localizationNot available
Cdc5Polo-like kinase, regulates Bfa1 phosphorylation/asymmetryNot available
Kin4Kinase, involved in Bfa1-Bub2 asymmetry in response to misalignmentNot available
Lte1Putative GEF for Tem1, bud cortex localizationNot available

Note: PubChem primarily focuses on small molecules. PubChem CIDs for proteins like BuB2 and its associated factors are generally not available.

Regulation of Bub2 Protein Activity

Post-Translational Modifications of BuB2 Protein

Post-translational modifications are crucial for modulating BuB2 function throughout the cell cycle and in response to cellular checkpoints. Phosphorylation is a significant regulatory mechanism affecting BuB2. tandfonline.comuniprot.orgnih.gov

Cell Cycle-Regulated Phosphorylation of this compound

Bub2 undergoes cell cycle-regulated phosphorylation. tandfonline.comnih.govpnas.org This phosphorylation pattern is consistent with a role in the negative regulation of the Bub2/Bfa1 GTPase-activating protein (GAP) complex, which inhibits the Tem1 GTPase and thus negatively regulates mitotic exit. tandfonline.comnih.govpnas.org Both hyper- and hypo-phosphorylated forms of Bub2 have been observed to bind to Bfa1, suggesting that Bub2 phosphorylation may not affect its association with Bfa1 directly. tandfonline.com The precise impact of Bub2 phosphorylation on its activity and the mitotic exit pathway is an ongoing area of research. tandfonline.com

Kinase-Dependent Regulation of this compound Phosphorylation (e.g., Cdc5)

The phosphorylation of Bub2 is partially dependent on the Polo-like kinase Cdc5. tandfonline.comnih.govpnas.org Cdc5 is known to phosphorylate Bfa1, a binding partner of Bub2, which is proposed to relieve the inhibition of Tem1 by the Bub2/Bfa1 GAP complex at the end of mitosis. tandfonline.comnih.govpnas.orgnih.gov While Cdc5 contributes to Bub2 phosphorylation, evidence suggests that a novel kinase, likely negatively regulated by the spindle assembly checkpoint, may also be involved in controlling Bub2 phosphorylation during mitotic exit. tandfonline.comnih.govpnas.org Other kinases in the mitotic exit pathway, such as Cdc15 and Dbf2, are not considered responsible for Bub2 phosphorylation. tandfonline.com Cyclin-dependent kinase (CDK) is also unlikely to be the kinase, as Bub2 is hypo-phosphorylated in nocodazole-arrested cells where CDK activity is high. tandfonline.com The kinase Kin4 also regulates Bfa1-Bub2 phosphorylation, acting in opposition to Cdc5. uniprot.orgarxiv.org Phosphorylation by Cdc5 inactivates Bfa1-Bub2, while phosphorylation by Kin4 shields Bfa1 from Cdc5-mediated inactivation. arxiv.org

Checkpoint-Mediated Control of this compound Phosphorylation

Bub2 phosphorylation is inhibited in response to spindle damage or spindle misorientation. tandfonline.comnih.govpnas.orgresearchgate.net This inhibitory effect is dependent on components of the spindle assembly checkpoint (SAC), specifically Mad2 and Mps1. tandfonline.comnih.govpnas.orgresearchgate.net Activation of the spindle checkpoint prevents Bub2 phosphorylation. tandfonline.comresearchgate.net In contrast, DNA damage does not prevent Bub2 phosphorylation. uniprot.org The inhibition of Bub2/Bfa1 GAP complex activity through regulated phosphorylation is a key target of multiple checkpoint pathways to ensure mitotic arrest when necessary. tandfonline.comnih.gov

Regulatory Influence of Interacting Partners on this compound Function

The function of BuB2 is intrinsically linked to its interactions with other proteins, particularly within the context of the mitotic exit network and cellular checkpoints.

Bfa1 Protein as a Regulatory Subunit of this compound

Bub2 forms a bipartite GAP complex with Bfa1. ontosight.aitandfonline.comuniprot.orgnih.govpnas.orgnih.govarxiv.orgresearchgate.netresearchgate.netbiologists.complos.orgnih.govmdpi.comresearchgate.netuniprot.orgnih.govmst.edunih.gov This complex functions to antagonize the activity of the GTPase Tem1, thereby negatively regulating mitotic exit. ontosight.aitandfonline.comuniprot.orgnih.govpnas.orgnih.govarxiv.orgresearchgate.netplos.orgnih.govmdpi.comresearchgate.netnih.govmst.edunih.gov Bub2 and Bfa1 physically associate with each other throughout the cell cycle. plos.orgnih.gov Bfa1 is essential for the in vivo and in vitro GAP function of Bub2 towards Tem1. uniprot.org Bfa1 and Bub2 are mutually required for their localization at the spindle pole body (SPB) and for the localization of Tem1 to the SPB during interphase and early mitosis. pnas.org While Bub2 phosphorylation does not appear to affect its binding to Bfa1, the phosphorylation of Bfa1 by Cdc5 influences the interaction between Bfa1 and Tem1. tandfonline.com Bfa1 may also have a role in regulating Tem1 function independently of Bub2 by inhibiting the interaction between Tem1 and Cdc15. pnas.orgnih.govmdpi.com

Biological Roles of Bub2 Protein in Cellular Processes

BuB2 Protein in Spindle Assembly Checkpoint Signaling

The spindle assembly checkpoint (SAC) is a surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the spindle microtubules. BuB2 is involved in this checkpoint, contributing to the delay of anaphase in cells with defects in mitotic spindle assembly or chromosome attachment nih.govnih.gov. The checkpoint functions by inhibiting the activity of the anaphase promoting complex (APC), thereby preventing the degradation of several cell cycle regulators nih.gov.

BuB2, in complex with Bfa1, localizes to the spindle pole bodies (SPBs) nih.govneobioscience.comnih.gov. This localization is key to its function within the SAC pathway.

Genetic and biochemical evidence indicates that the Bub2p-Bfa1p branch of the spindle checkpoint pathway operates distinctly from the pathway involving Mad1p, Mad2p, Mad3p, Bub1p, Bub3p, and Mps1p nih.govneobioscience.comnih.govbindingdb.orgyeastgenome.orgwikipedia.org. Unlike the Mad and other Bub proteins, which primarily localize to kinetochores to monitor microtubule attachment, Bub2 consistently localizes to the spindle pole bodies throughout the cell cycle neobioscience.comnih.govyeastgenome.org.

Studies involving double mutants, such as bub2 mad1 or bub2 mad2, have shown additive defects in the mitotic checkpoint, further supporting the idea that these proteins function in separate pathways neobioscience.com. Furthermore, Bub2 is not required for the cell cycle delay induced by mutations affecting centromere DNA or kinetochore function, a characteristic response mediated by the Mad and other Bub proteins yeastgenome.org. This suggests that while the Mad/Bub1/3 pathway monitors kinetochore-microtubule interactions, the Bub2-Bfa1 pathway responds to different signals, potentially related to spindle structure or position.

Bub2 and its binding partner Bfa1 are essential for preventing premature mitotic exit when the spindle is damaged or misoriented escholarship.orgwikipedia.orgwikipedia.orgidrblab.netnih.gov. Spindle damage or misorientation leads to the inhibition of Bub2 phosphorylation escholarship.orgwikipedia.orgnih.gov. This regulation of Bub2 phosphorylation in response to spindle damage has been shown to be dependent on the SAC components Mad2 and Mps1 escholarship.orgwikipedia.org.

The Bfa1/Bub2 complex is required for the maintenance of G2/M arrest in response to both DNA damage and spindle misorientation wikipedia.orgidrblab.net. Mutants lacking BUB2 or BFA1 fail to maintain this arrest and proceed to rebud and reduplicate their DNA under conditions that induce DNA damage wikipedia.org. Similarly, the delay in mitotic exit observed in mutants with misoriented spindles is dependent on BUB2 and BFA1, but not MAD2 wikipedia.org.

Distinct Pathway from Mad/Bub1/3 Kinetochore Checkpoint

This compound in Mitotic Exit Network Control

Beyond its role in the SAC, BuB2 is a key regulator of the mitotic exit network (MEN) nih.govnih.gov. The MEN is a signaling pathway that controls the transition from mitosis to the G1 phase of the cell cycle.

BuB2, in complex with Bfa1, functions as a GTPase-activating protein (GAP) for the small GTPase Tem1 nih.govnih.govescholarship.orgwikipedia.orgwikipedia.orgnih.govung.siyeastgenome.orgnih.govuniprot.orgyeastgenome.org. Tem1 activity is required for initiating mitotic exit nih.govescholarship.orgwikipedia.orgwikipedia.orgnih.govung.siyeastgenome.orgnih.govyeastgenome.org. The Bub2-Bfa1 GAP complex inhibits Tem1, thereby preventing premature activation of the MEN and ensuring that mitotic exit does not occur before chromosomes are properly segregated nih.gov.

The localization of the Bub2-Bfa1 complex to spindle pole bodies, particularly the one that enters the daughter cell, is crucial for coupling mitotic exit with the proper partitioning of the nucleus ung.sinih.govresearchgate.netfrontiersin.org. The disappearance of the Bub2/Bfa1 complex from the mother-bound SPB is proposed to contribute to the coordination of mitotic exit with properly oriented chromosome partitioning nih.gov. This spatial regulation ensures that the MEN is only fully activated when the spindle is correctly positioned, signifying successful chromosome segregation.

The Bub2p-Bfa1p pathway is also implicated in coordinating cytokinesis with chromosome segregation nih.gov. In fission yeast, the Bub2 homolog, Cdc16, is known to be involved in regulating septation and cytokinesis neobioscience.com.

Research in budding yeast suggests that the MEN, regulated by Bub2-Bfa1, influences actomyosin (B1167339) ring contraction, a key event in cytokinesis uniprot.orgthebiogrid.org. While the Bub2 pathway does not appear to specifically delay actin ring formation, deletion of BUB2 has been shown to increase the rate of myosin contraction uniprot.orgthebiogrid.orguniprot.org. Furthermore, overexpression of Bub2 can lead to septation defects, which can be rescued by overexpression of Tem1, indicating a link between Bub2's regulation of Tem1 and proper septation uniprot.orgthebiogrid.org. In metaphase cells, Bub2 is considered crucial for restraining downstream events like actin ring formation, highlighting the importance of the Bub2 pathway in regulating cytokinesis uniprot.org.

Coordination of Mitotic Exit with Chromosome Segregation

Additional Cellular Functions of this compound

Beyond its well-established roles in the SAC and MEN, studies have suggested other potential functions for this compound. For instance, Bub2, along with Bub1, has been implicated in promoting DNA double-strand break repair through the nonhomologous end joining (NHEJ) pathway escholarship.org. Both Bub1 and Bub2 have been observed to be recruited to the vicinity of DNA double-strand breaks escholarship.org.

BuB2 is also a cell cycle regulated phospho-protein, with its phosphorylation status influenced by the Polo-like kinase Cdc5 and checkpoint pathways escholarship.orgwikipedia.orgalliancegenome.org. This phosphorylation is thought to be consistent with negative regulation of the Bub2/Bfa1 GAP complex escholarship.orgwikipedia.org.

BuB2 belongs to the Tre2-Bub2-Cdc16 (TBC) domain family of proteins uniprot.orguniprot.orgnih.gov. TBC proteins generally function as GTPase-activating proteins for Rab GTPases, which are involved in regulating various cellular processes, including intracellular transport and signal transduction uniprot.orgnih.gov. While BuB2's primary characterized GAP activity is towards Tem1, its membership in this family suggests potential broader roles in cellular regulation through interactions with other GTPases.

Here is a summary of some key characteristics of Saccharomyces cerevisiae this compound based on available data:

CharacteristicValue/DescriptionSource
Standard NameBUB2 nih.gov
Systematic NameYMR055C nih.gov
SGD IDSGD:S000004659 nih.gov
AliasesPAC7 nih.gov
Feature TypeORF, Verified nih.gov
DescriptionMitotic exit network regulator; forms GTPase-activating Bfa1p-Bub2p complex that binds Tem1p and spindle pole bodies, blocks cell cycle progression before anaphase in response to spindle and kinetochore damage nih.gov
Length (a.a.)306 nih.gov
Mol. Weight (Da)35033.2 nih.gov
Isoelectric Point8.73 nih.gov
Median Abundance (molecules/cell)591 +/- 206 nih.gov
Half-life (hr)2.6 nih.gov
LocalizationSpindle pole body, cytoplasm nih.govnih.gov
FunctionGTPase activator (GAP); involved in mitotic spindle orientation checkpoint; involved in negative regulation of protein localization to mitotic spindle pole body nih.gov

Note: The data in this table is primarily derived from studies on Saccharomyces cerevisiae.

Compound Information

Role in DNA Double-Strand Break Repair (Nonhomologous End Joining)

DNA double-strand breaks (DSBs) are highly cytotoxic lesions that threaten genome integrity. nih.govthebiogrid.org The nonhomologous end-joining (NHEJ) pathway is a primary mechanism for repairing DSBs, particularly prevalent in mammalian cells and also active in S. cerevisiae. nih.gov Research in S. cerevisiae has revealed a role for the spindle assembly checkpoint proteins, including Bub2, in promoting DNA DSB repair by NHEJ. nih.govnih.gov

Studies using a plasmid-based NHEJ DNA repair screen in S. cerevisiae identified BUB2 as a gene whose disruption led to NHEJ deficiency. nih.govnih.gov Further investigations confirmed that Bub2, along with Bub1, promotes chromosomal DSB repair by NHEJ. nih.gov While not considered core components of the NHEJ machinery, Bub1 and Bub2 are recruited to the vicinity of DSBs. nih.govnih.gov Their presence near the break site is associated with the accumulation of phosphorylated Rad53 or H2A. nih.govnih.gov

Detailed research findings indicate that Bub2 influences the fidelity of repair at the cleavage site and affects the process of DNA end resection following DSB induction. nih.gov Loss of Bub2 function results in a delay in DNA damage repair, which contributes to the observed retention of Rad53 and γ-H2A phosphorylation near the DNA break. nih.gov

More recent studies have highlighted a role for Bub2 in the maintenance of cell cycle arrest in response to DNA damage, distinct from its known partner Bfa1. elifesciences.org While neither Bub2 nor Bfa1 was required for the initial establishment of cell cycle arrest after DNA damage, Bub2, but not Bfa1, was found to be essential for prolonging this arrest. elifesciences.org This suggests a Bfa1-independent function for Bub2 in the DNA damage response. elifesciences.org

Data from studies investigating the effect of Bub2 depletion on cell cycle arrest in S. cerevisiae strains with induced DSBs demonstrate this Bfa1-independent role. For example, degradation of Bub2-AID (Auxin-Inducible Degron) several hours after DSB induction suppressed G2/M arrest, similar to the depletion of other spindle assembly checkpoint components like Mad1 and Mad2. elifesciences.org In contrast, degradation of Bfa1-AID did not significantly release cells from G2/M arrest or alter Rad53 phosphorylation under the same conditions. elifesciences.org

ProteinEffect on G2/M Arrest after DSB Induction (Delayed Depletion)Effect on Rad53 Phosphorylation
Bub2-AIDSuppressed G2/M arrestAltered phosphorylation
Bfa1-AIDDid not trigger significant releaseDid not alter phosphorylation

Table 1: Differential effects of Bub2 and Bfa1 depletion on cell cycle arrest and Rad53 phosphorylation following DNA damage in S. cerevisiae. elifesciences.org

The role of Bub1 NHEJ function appears to be conserved in mammalian cells, where human BUB1 colocalizes with 53BP1, a protein that influences DSB repair by NHEJ, and is recruited to break sites. nih.govnih.gov This suggests that the involvement of Bub proteins in promoting NHEJ may be a conserved mechanism across eukaryotes. nih.govnih.gov

Broader Implications in Intracellular Transport and Signaling as a TBC Protein

The TBC domain, approximately 180 to 200 amino acids in length, is an evolutionarily conserved protein domain found in all eukaryotes. wikipedia.orgportlandpress.com The domain is named for its initial discovery in the proteins Tre-2, Bub2, and Cdc16. wikipedia.orgportlandpress.com Proteins containing the TBC domain often function as GTPase-activating proteins (GAPs) for Rab GTPases. wikipedia.orgportlandpress.com Rab GTPases are key regulators of various steps in intracellular membrane trafficking, including vesicle formation, transport, tethering, docking, and fusion. wikipedia.orgportlandpress.commolbiolcell.org

As a TBC protein, Bub2 functions as a GAP, specifically for the small GTPase Tem1 in S. cerevisiae. ontosight.aiuniprot.orgtandfonline.comnih.gov The Bub2-Bfa1 complex acts as a two-component GAP that inhibits Tem1 activity during most of the cell cycle. ontosight.aiuniprot.orgtandfonline.comnih.gov Tem1 is a crucial component of the Mitotic Exit Network (MEN), a signaling pathway that controls the transition from mitosis to G1 phase. ontosight.aitandfonline.com By inhibiting Tem1, the Bub2-Bfa1 complex prevents premature mitotic exit, ensuring that chromosome segregation and spindle assembly are properly completed before cytokinesis. ontosight.aiuniprot.orgnih.govyeastgenome.org

Research indicates that Bub2 and Bfa1 physically associate throughout the cell cycle and bind to Tem1 during mitosis and early G1. nih.gov The activity of the Bub2-Bfa1 GAP complex is regulated by phosphorylation. tandfonline.comnih.gov Bfa1 undergoes cell cycle-regulated phosphorylation, partly dependent on the Polo-like kinase Cdc5. tandfonline.comnih.gov This phosphorylation can lead to the dissociation of Bfa1 from Tem1, thereby relieving the inhibition of Tem1 and allowing mitotic exit. tandfonline.com this compound itself is also subject to cell cycle-regulated phosphorylation, which is partially dependent on Cdc5 and appears consistent with negative regulation of the Bub2-Bfa1 GAP complex. tandfonline.com Spindle damage or misorientation prevents Bub2 phosphorylation, a process dependent on spindle assembly checkpoint components like Mad2 and Mps1. tandfonline.com

The Bub2-dependent pathway, acting through the inhibition of Tem1, is active in every cell cycle and plays a role in regulating cytokinesis. nih.gov In metaphase, Bub2 is essential for restraining downstream events such as actin ring formation, emphasizing its importance in cytokinesis regulation. nih.gov

The broader implications of TBC proteins, including the family to which Bub2 belongs, extend to various cellular functions beyond cell cycle control. TBC Rab-GAPs are essential regulators of intracellular and membrane transport and are central participants in signal transduction and developmental programs. wikipedia.orgmolbiolcell.org While Rabs are central to TBC activity, the TBC family interacts with additional GTPases and other proteins. molbiolcell.org Aberrant intracellular transport regulated by TBC/Rab GAPs has been implicated in various conditions, including metabolic disorders and cancer. frontiersin.org Studies on TBC proteins in melanoma, for instance, have shown their association with metabolism and protein transport signaling pathways. frontiersin.org

The functional diversity of TBC proteins underscores their importance in coordinating numerous cellular processes by modulating the activity of small GTPases, thereby influencing intracellular transport, signaling cascades, and cell cycle progression. wikipedia.orgportlandpress.commolbiolcell.org

Comparative and Evolutionary Aspects of Bub2 Protein

Evolutionary Conservation of the TBC Domain in Eukaryotes

The TBC domain is a highly conserved protein domain found ubiquitously across eukaryotic organisms. wikipedia.orgresearchgate.netresearchgate.netebi.ac.ukportlandpress.com This domain is approximately 180 to 200 amino acids in length and was first identified through conserved sequences in the murine protein Tre-2, the budding yeast protein Bub2, and the fission yeast protein Cdc16. wikipedia.orgresearchgate.netresearchgate.netebi.ac.ukportlandpress.com

The primary function of the TBC domain is to act as a GTPase-activating protein (GAP) for small GTPases. wikipedia.orgresearchgate.netebi.ac.uknih.gov TBC domains accelerate the intrinsic rate of GTP hydrolysis by these GTPases, facilitating their conversion from the active GTP-bound state to the inactive GDP-bound state. wikipedia.orgresearchgate.netnih.gov This regulatory activity is crucial for controlling a wide array of cellular processes.

Phylogenetic Analysis of BuB2 Protein Family Members

Phylogenetic analysis of the TBC domain-containing protein family has been instrumental in understanding their evolutionary history and relationships. wikipedia.org Studies employing methods designed for analyzing highly paralogous protein families across diverse eukaryotic lineages, such as ScrollSaw, have revealed a complex and ancient evolutionary history for the TBC family. wikipedia.orgnih.govmolbiolcell.orgnih.govcolab.ws

These analyses suggest that the last eukaryotic common ancestor (LECA) possessed a sophisticated complement of TBC proteins, estimated to include at least 10 members. nih.govmolbiolcell.orgnih.gov Subsequent evolution has involved conservation of these ancestral TBC subfamilies, along with lineage-specific expansions and frequent secondary losses of family members in different eukaryotic branches. nih.govmolbiolcell.org

Computational approaches have classified TBC proteins from various model organisms into distinct subfamilies based on molecular evolutionary trees. researchgate.net This phylogenetic classification aids in the functional annotation of newly identified TBC proteins and guides experimental investigations. researchgate.net Comparative genomics provides a broad framework for examining the evolution, conservation, and diversification patterns of the TBC family across the eukaryotic kingdom. nih.govmolbiolcell.org However, the ancient divergences within the TBC family can sometimes complicate the identification of well-defined orthologues between distantly related species. nih.gov

Co-evolutionary Relationships between this compound and Rab GTPases

TBC proteins are predominantly recognized for their function as GAPs for Rab GTPases, which are key regulators of membrane trafficking. wikipedia.orgresearchgate.netportlandpress.comjst.go.jp Evolutionary analyses suggest a significant co-evolutionary relationship between the TBC protein family and the Rab GTPases. wikipedia.orgnih.govmolbiolcell.orgcolab.wsmolbiolcell.org

Across different genomes, the number of TBC open reading frames (ORFs) is typically smaller than the number of Rab ORFs. nih.govmolbiolcell.org However, there is a notable correlation between the copy number of Rab and TBC proteins within a given genome, indicating a co-evolutionary component. nih.govmolbiolcell.org This suggests that an increase in the diversity or number of Rab proteins is generally associated with an increase in the number of TBC proteins. nih.govmolbiolcell.org This co-evolutionary pattern implies the maintenance of a certain level of specificity in the interactions between TBC proteins and their Rab targets. molbiolcell.org The evolutionary trajectories of different GTPase families, such as Rabs and ARFs, and their respective GAPs may vary, but evidence supports co-evolutionary dynamics within these systems. nih.gov

While the TBC domain is a canonical Rab GAP domain, it is important to note the specific context of the Saccharomyces cerevisiae this compound. In budding yeast, the this compound forms a complex with Bfa1, and this complex functions as a GAP primarily for the Ras-like GTPase Tem1, not a Rab GTPase. arxiv.orgembopress.orgresearchgate.netbiorxiv.orgresearchgate.netmolbiolcell.org Tem1 is a key regulator of the mitotic exit network (MEN) and the spindle position checkpoint (SPOC). arxiv.orgembopress.orgresearchgate.netresearchgate.net Therefore, while Bub2 contains a TBC domain characteristic of Rab GAPs, its primary known target in S. cerevisiae is Tem1. The broader co-evolutionary principles between the TBC family and Rab GTPases apply to the family as a whole, of which Bub2 is a member.

Functional Divergence and Conservation Across Different Organisms (e.g., Saccharomyces cerevisiae, Schizosaccharomyces pombe, Metazoa)

The functional roles of this compound and its orthologs demonstrate both conservation and divergence across different eukaryotic organisms, particularly in the context of cell cycle regulation and related processes.

In Saccharomyces cerevisiae, the this compound, in complex with Bfa1, plays a crucial role in the spindle position checkpoint (SPOC). arxiv.orgembopress.orgresearchgate.netresearchgate.net This checkpoint ensures that mitotic exit is delayed until the spindle is correctly aligned. arxiv.orgembopress.org The Bub2/Bfa1 complex acts as a GAP for the GTPase Tem1, inhibiting its activity and thereby preventing premature activation of the mitotic exit network. arxiv.orgembopress.orgresearchgate.netbiorxiv.orgresearchgate.netmolbiolcell.org Bub2 and Bfa1 localize to the spindle pole bodies (SPBs), the yeast equivalent of centrosomes, where they regulate Tem1 activity. researchgate.netbiorxiv.orgyeastgenome.org The activity of the Bub2/Bfa1 complex is dynamically regulated by phosphorylation, involving kinases such as Cdc5 and Kin4. researchgate.netresearchgate.netmolbiolcell.org The Bub2/Bfa1 branch of the spindle checkpoint in S. cerevisiae operates distinctly from the spindle assembly checkpoint (SAC) pathway involving Mad and other Bub proteins (Bub1, Bub3), which primarily monitor kinetochore-microtubule attachments. yeastgenome.orgnih.gov

In the fission yeast Schizosaccharomyces pombe, orthologs of Bub2 and Bfa1, known as Cdc16 and Byr4 respectively, also function in cell cycle control, with conserved roles during cytokinesis. researchgate.net

The functional landscape of proteins with similar names can also diverge significantly across distant species. For instance, a protein named BFA1 in Arabidopsis thaliana is a chloroplast protein involved in the assembly of the chloroplast ATP synthase, a function completely unrelated to cell cycle control. nih.gov This highlights the importance of considering the specific organism and context when studying proteins based on nomenclature alone.

The following table summarizes some comparative data for TBC domain-containing proteins across different species, including those related to Bub2/Bfa1 where identified in comparative genomics studies.

SpeciesProtein Name/Identifier (Example)Size (amino acids) (Example)Description (Example)
Saccharomyces cerevisiaeBUB2 (YMR055C)306Mitotic exit network regulator, forms Bfa1p-Bub2p complex
Saccharomyces cerevisiaeBFA1 (YJR053W)574Subunit of Bfa1p-Bub2p GAP for Tem1p
Schizosaccharomyces pombeCdc16-Negative regulator of cytokinesis (ortholog of Bub2)
Schizosaccharomyces pombeByr4-Negative regulator of cytokinesis (ortholog of Bfa1)
Homo sapiensTBC1D1 (Bub2)-TBC domain family, member 1
Homo sapiensKIAA0603-TBC domain-containing protein
Mus musculusTBC1 domain family, member 9B1246TBC1 domain family, member 9B
Danio rerioPREDICTED: si:ch211-199c19.31248PREDICTED: similar to TBC1 domain family, member 9B
Caenorhabditis elegansTBC (Tre-2/Bub2/Cdc16) domain family1245TBC (Tre-2/Bub2/Cdc16) domain family protein
Arabidopsis thalianaRabGAP/TBC domain-containing protein400RabGAP/TBC domain-containing protein

Note: Sizes and descriptions are examples from comparative genomics data and may represent specific isoforms or related TBC proteins, not necessarily direct orthologs of yeast Bub2/Bfa1. cshlp.orgcshlp.org

Compound Names and PubChem CIDs

Advanced Research Methodologies for Studying Bub2 Protein

Genetic Manipulation Techniques

Gene Deletion and Overexpression Studies

Gene deletion studies, where the gene encoding BuB2 is removed from the organism's genome (e.g., bub2Δ strains), are used to assess the necessity of BuB2 for specific cellular processes. In Saccharomyces cerevisiae, deletion of BUB2 is non-essential but affects the spindle checkpoint uniprot.org. bub2Δ mutants are sensitive to benomyl (B1667996), a microtubule-depolymerizing agent, indicating a defect in delaying cell division in response to spindle damage uniprot.org. Deletion of BUB2 or its binding partner BFA1 can bypass meiotic arrest caused by depletion of H2A-H2B dimers, suggesting their involvement in activating a spindle checkpoint branch during meiosis ontosight.ai. Loss of BUB2 also leads to significantly reduced colony formation after DNA double-strand break induction, highlighting its role in promoting DNA repair by nonhomologous end joining (NHEJ) nih.gov.

Conversely, overexpression of the BUB2 gene can reveal phenotypes associated with elevated protein levels or potential dominant-negative effects. Overexpression of BUB2 weakly induces mitotic arrest, but this effect is more pronounced in the presence of BFA1 yeastgenome.org. Overexpression of epitope-tagged BuB2 has also been observed to lead to an increase in the rate of actomyosin (B1167339) ring contraction and morphological defects in yeast, a phenotype that could be rescued by co-overexpression of Tem1.

These studies provide crucial insights into the physiological roles and dependencies of BuB2 by observing the consequences of its absence or excess.

Site-Directed Mutagenesis for Functional Analysis

Site-directed mutagenesis is a powerful technique used to introduce specific nucleotide substitutions, deletions, or insertions into a gene, allowing researchers to analyze the functional importance of individual amino acid residues or regions within the BuB2 protein. This method is invaluable for investigating structure-activity relationships and identifying critical residues involved in protein function, interactions, or regulation.

For BuB2, while specific examples of detailed site-directed mutagenesis screens were not extensively highlighted in the search results, the technique is generally applied to proteins like BuB2 to understand how altering particular amino acids affects its ability to interact with binding partners (such as Bfa1 or Tem1), its localization, or its role in checkpoint signaling and mitotic exit. For instance, if specific phosphorylation sites on BuB2 were identified, site-directed mutagenesis could be used to mutate these residues to alanine (B10760859) (to mimic a non-phosphorylated state) or to phosphomimetic residues to study the impact of phosphorylation on BuB2 function. Although detecting phosphorylation on Bub2 has been challenging in some studies, suggesting modifications may be difficult to observe by mass spectrometry, site-directed mutagenesis remains a key tool if specific modification sites are identified.

Biochemical and Biophysical Approaches

Biochemical and biophysical methods provide detailed information about protein properties, interactions, and modifications in vitro and in vivo.

Protein-Protein Interaction Assays (e.g., Immunoprecipitation, Affinity Capture-Western, Two-Hybrid Systems)

Understanding the protein interaction network of BuB2 is critical because it functions as part of complexes, notably with Bfa1, to regulate the mitotic exit network and spindle checkpoint yeastgenome.org. Various protein-protein interaction assays are employed for this purpose:

Immunoprecipitation (IP) and Co-immunoprecipitation (Co-IP): These techniques use antibodies to isolate a target protein (IP) or a protein complex containing the target protein (Co-IP) from cell lysates. By using an antibody against BuB2, researchers can co-immunoprecipitate proteins that are physically bound to it, such as Bfa1 and Tem1 yeastgenome.org. Subsequent analysis, often by Western blot, identifies the interacting partners. Co-IP confirmed that Bfa1 binds strongly to Tem1, and this interaction can be enhanced by mimicking the GTPase transition state yeastgenome.org. This method is effective for studying relatively stable interactions.

Affinity Capture-Western: This method involves using a tagged "bait" protein (e.g., a GST-tagged BuB2) immobilized on an affinity resin to capture interacting "prey" proteins from a lysate. Bound proteins are then detected by Western blot using antibodies specific to the potential interacting partners. This approach is similar to Co-IP but uses an affinity tag instead of an antibody for the initial capture.

Two-Hybrid Systems (e.g., Yeast Two-Hybrid): The yeast two-hybrid system is a genetic method used to detect binary protein-protein interactions in vivo. It relies on reconstituting a functional transcription factor when two proteins of interest (fused to the DNA-binding domain and activation domain, respectively) interact, leading to the expression of a reporter gene. This system has been used to identify interaction partners of proteins involved in cell cycle regulation and checkpoint pathways, including components related to the function of BuB2 and its associated proteins.

These assays have collectively demonstrated that BuB2 forms a complex with Bfa1 and interacts with Tem1, crucial for its role as a GTPase-activating protein (GAP) in regulating mitotic exit yeastgenome.org.

Analysis of Post-Translational Modifications (e.g., Western Blot, Phosphatase Treatment)

Post-translational modifications (PTMs), such as phosphorylation, significantly influence protein activity, localization, stability, and interactions. Analyzing the PTMs of BuB2 is vital for understanding its dynamic regulation during the cell cycle and in response to checkpoint signals.

Western Blot: Western blotting is a standard technique for detecting specific proteins and their modified forms using antibodies. Antibodies specific to certain PTMs (e.g., phospho-specific antibodies) can be used to assess the phosphorylation status of BuB2. Changes in protein migration on SDS-PAGE gels can sometimes indicate PTMs like ubiquitination, although phosphorylation often causes little or no shift. While some studies initially did not detect Bub2 modification using C-terminally tagged constructs, N-terminally tagged Bub2 showed multiple bands on SDS-PAGE, suggesting modifications.

Phosphatase Treatment: Treating protein extracts with phosphatases (e.g., alkaline phosphatase) removes phosphate (B84403) groups from proteins. If a band or a shift observed on a Western blot is due to phosphorylation, phosphatase treatment should result in the disappearance of the modified band or a change in migration, confirming phosphorylation as the cause. This technique has been applied to study the phosphorylation of proteins in the mitotic exit network, and while Bfa1 phosphorylation is well-documented, the phosphorylation of Bub2 has been noted as partially dependent on Cdc5 kinase.

These methods are crucial for identifying the types of modifications present on BuB2 and investigating how these modifications are regulated during the cell cycle and in response to various cellular cues.

Reconstitution of this compound Complexes in vitro

Reconstituting protein complexes in vitro involves expressing and purifying individual protein subunits and then assembling them under controlled conditions to form functional complexes. This approach allows for the study of complex assembly, stoichiometry, structure, and activity in a defined environment, free from other cellular components.

While direct examples of reconstituting the full BuB2-Bfa1-Tem1 complex in vitro were not extensively detailed in the search results, the principle of in vitro reconstitution is applicable to studying the interactions and functional properties of BuB2 within its complexes. Studies on the interaction between Bub2 and Tem1 using in vitro binding assays have been reported, indicating that Bfa1 binds strongly to Tem1 independently of Bub2, and the Bub2-Tem1 interaction is enhanced by mimicking the GTPase transition state yeastgenome.org. In vitro reconstitution can be used to confirm direct interactions observed in vivo and to dissect the minimal components required for specific activities, such as the GAP activity of the BuB2/Bfa1 complex towards Tem1. This method is particularly valuable for detailed biochemical and biophysical characterization of the assembled complex.

Live Cell Imaging and Microscopy Techniques

Live cell imaging and advanced microscopy techniques are crucial for visualizing the spatial and temporal behavior of this compound within living cells. These methods allow researchers to observe the protein's localization, movement, and interactions in real-time, providing dynamic insights into its function during critical cellular processes like mitosis.

Visualization of this compound Subcellular Localization and Dynamics

Visualizing the subcellular localization and dynamics of this compound is fundamental to understanding its function, particularly its role at the kinetochore, the protein structure on chromosomes where spindle microtubules attach. Immunofluorescence staining is a common technique used to determine the localization of BUB1B protein in various cell types and tissues mdpi.com. The Human Protein Atlas provides immunofluorescence images showing the localization of BUB1B in different human cancer cell lines mdpi.com.

Live cell imaging techniques, including super-resolution localization microscopy, enable the study of protein interactions and dynamics in living cells with high specificity, sensitivity, and spatiotemporal resolution nih.govbruker.comfrontiersin.org. While specific examples of BuB2 live cell imaging were not detailed in the provided snippets, the methodologies described, such as single-molecule localization microscopy (SMLM) and particle tracking, are applicable to studying the dynamics and localization of individual proteins like BuB2 within cellular structures bruker.comfrontiersin.orgnih.gov. These techniques can visualize the organization and interactions of proteins on distance scales relevant to cellular processes nih.gov. The use of fluorescent tags compatible with SMLM allows for the visualization of labeled molecules in single cells over time, improving sampling for studying extended cellular responses at the resolution of single molecule localization nih.gov.

Spindle Dynamics and Cell Cycle Progression Monitoring

This compound plays a critical role in the spindle assembly checkpoint, which monitors chromosome attachment to the spindle and delays anaphase onset until all chromosomes are properly aligned sdbonline.orgmolbiolcell.orgtandfonline.com. Monitoring spindle dynamics and cell cycle progression in live cells is essential to understand how BuB2 contributes to this surveillance mechanism. Studies have examined the expression, localization, and function of BubR1 during mouse oocyte meiotic maturation, highlighting its role in regulating meiotic cell cycle progression tandfonline.com. Depletion of BubR1 has been shown to induce failure of oocytes to undergo cell cycle arrest in the presence of microtubule-disrupting drugs, implying its necessity for maintaining meiotic arrest tandfonline.com. Live cell analysis techniques are employed to observe the effects of manipulating BuB2 on mitotic progression and chromosome segregation biologists.com. These observations help to elucidate how BuB2 ensures accurate chromosome separation and prevents aneuploidy tandfonline.com.

Computational and Systems Biology Approaches

Computational and systems biology approaches are indispensable for analyzing large-scale biological data related to this compound, predicting its function, identifying homologs, analyzing protein domains, reconstructing pathways, and mapping interaction networks. These methods complement experimental techniques by providing predictive models and frameworks for understanding the complex roles of BuB2.

Comparative Genomics and Proteomics for Homolog Identification and Functional Prediction

Comparative genomics and proteomics are valuable for identifying BuB2 homologs across different species and predicting their functions based on conserved sequences and protein profiles. Bioinformatic analyses have been used to elucidate the expression pattern, prognostic significance, and potential function of BUB1B in various cancer types mdpi.comaging-us.com. Studies have investigated the transcriptional and survival data of BUB1B along with other BUB genes in patients with sarcomas using various databases, revealing higher expression levels in sarcoma samples and cell lines compared to normal controls aging-us.com. Comparative analyses of protein families, such as those containing the TBC domain (related to Bub2 in yeast), use computational approaches to identify and classify proteins into subfamilies based on molecular evolutionary trees, providing functional annotation for newly identified proteins nih.govresearchgate.net. Proteomic analysis can also reveal kinetochore targeting and interactions with downstream SAC components researchgate.net.

Bioinformatics Tools for Protein Domain Analysis and Pathway Reconstruction

Bioinformatics tools are extensively used for analyzing the domain structure of this compound and reconstructing the biological pathways in which it participates. BUB1B (BubR1) is a multidomain protein kinase with key roles in the spindle assembly checkpoint nih.gov. Bioinformatics methods are used to analyze protein domains and predict domain boundaries sdu.edu.cn. The TPR motif repeat, found in the N-terminal region of BUB1 and BUBR1, is an example of a domain analyzed using these tools, mediating protein-protein interactions acs.org.

Bioinformatics approaches include sequence analysis, comparative genomics, molecular evolution studies, protein structure prediction, gene expression analysis, and biological network analysis mdpi.com. Gene ontology and pathway analyses, such as using the Kyoto Encyclopedia of Genes and Genomes, are performed to identify the biological processes and pathways enriched with BUB1B and its related genes, often revealing involvement in cell cycle and DNA replication nih.gov. Bioinformatics tools can also be used to identify potential upstream regulatory factors nih.gov. Databases like UniProt provide detailed information on protein sequence, function, and domain organization uniprot.org.

Network Analysis of this compound Interactions

Network analysis of protein-protein interactions (PPIs) is crucial for understanding how this compound functions within the complex cellular network. BuB2 (BubR1/BUB1B) interacts with numerous proteins, including other SAC components like Bub3, Mad2, and Cdc20, as well as proteins involved in kinetochore function and the anaphase-promoting complex (APC/C) sdbonline.orgmolbiolcell.orgbiologists.comnih.govgenecards.orgpnas.orgrupress.orgresearchgate.net.

Future Directions and Open Questions in Bub2 Protein Research

Elucidation of Novel Regulatory Mechanisms for BuB2 Protein

Current research indicates that the activity of the Bfa1-Bub2 protein complex, in which BuB2 functions as a GTPase-activating protein (GAP) for the small GTPase Tem1, is tightly regulated, particularly through phosphorylation of its partner, Bfa1. Key kinases like Cdc5 and Kin4, and phosphatases like Glc7-Bud14, are known to modulate Bfa1 phosphorylation, thereby impacting the GAP activity of the complex towards Tem1. elifesciences.orgresearchgate.netbiorxiv.org Cdc5-mediated phosphorylation generally inactivates the complex, while Kin4 and Glc7-Bud14 promote its activation under specific conditions, such as spindle misalignment. elifesciences.orgresearchgate.netbiorxiv.org

Despite this understanding, the regulatory landscape of BuB2 itself is less clear. While BuB2 is known to undergo phosphorylation, the biological significance and the specific kinases and phosphatases responsible for these modifications are not fully elucidated. researchgate.net Furthermore, BuB2 localizes to spindle pole bodies (SPBs) relatively constitutively throughout the cell cycle, raising questions about how its function is precisely regulated in time and space, given its consistent localization. nih.gov An important open question is whether the Bfa1-Bub2 complex exerts its regulatory effect on Tem1 solely at the SPBs or if there is also significant regulation occurring in the cytosol. arxiv.org

Future research should focus on identifying and characterizing novel post-translational modifications of BuB2, including the kinases and phosphatases involved, and determining how these modifications influence its interaction with Bfa1 and Tem1, its localization, and its GAP activity. Advanced proteomic approaches could help identify new modification sites and their dynamics during the cell cycle and in response to checkpoint activation. Investigating the spatial regulation of the Bfa1-Bub2-Tem1 module, potentially using techniques that allow for the measurement of protein activity in different cellular compartments, will be crucial to fully understand how this complex controls mitotic exit.

Identification of Additional this compound Interaction Partners and Downstream Targets

The primary and well-established interaction partner of BuB2 is Bfa1, with which it forms a functional complex. elifesciences.orgresearchgate.netresearchgate.netyeastgenome.orgyeastgenome.orgnih.govpnas.org The direct downstream target of the Bfa1-Bub2 GAP activity is the GTPase Tem1, leading to its inactivation. elifesciences.orgresearchgate.netresearchgate.netarxiv.orgyeastgenome.orgyeastgenome.orgnih.govpnas.orgresearchgate.netnih.govmolbiolcell.orgmolbiolcell.orgnih.govplos.orguniprot.org Studies have also suggested that Cdh1, an activator of the Anaphase Promoting Complex (APC), and the protein kinase Dbf2 are likely downstream targets of the Bub2-Bfa1 pathway. yeastgenome.orgyeastgenome.org BuB2 has been shown to negatively regulate Dbf2 and inhibit the localization and activation of both Cdc15 and Dbf2 at SPBs during metaphase. researchgate.netmolbiolcell.org

While these key interactions and targets are known, the possibility of additional interaction partners and downstream effectors exists, particularly in different cellular contexts or in response to various stimuli. For instance, although Bub2 shows limited interaction with other core Mad/Bub spindle assembly checkpoint proteins, its involvement in distinct checkpoint branches suggests potential interactions unique to those pathways. nih.govresearchgate.netpnas.orgembopress.org

Future studies employing unbiased approaches such as affinity purification coupled with mass spectrometry could help identify novel proteins that interact with BuB2 under specific conditions or at different cell cycle stages. nih.govnih.govcsic.es Further detailed biochemical and genetic analyses are needed to confirm predicted downstream targets like Cdh1 and Dbf2 and to fully delineate the signaling cascades controlled by the Bfa1-Bub2 complex beyond the core MEN components. Understanding the dynamic nature of the interactions between Tem1, Bfa1, and Bub2 is also an area for continued investigation. pnas.org

Investigation of this compound's Role in Integrated Cellular Stress Responses

BuB2 is a central player in the spindle checkpoint, a critical cellular stress response mechanism that monitors the integrity of the mitotic spindle and the proper attachment of chromosomes to microtubules. elifesciences.orgresearchgate.netbiorxiv.orgnih.govyeastgenome.orgnih.govresearchgate.netplos.orgpnas.orgbiologists.com This checkpoint is activated by various forms of stress, including defects in spindle assembly, chromosome misalignment, and DNA damage. elifesciences.orgresearchgate.netbiorxiv.orgyeastgenome.orgnih.govresearchgate.netplos.orgpnas.orgbiologists.comnih.gov Notably, Bub2 and Bfa1 have been observed to be recruited to sites of DNA damage, suggesting a role beyond just spindle integrity. nih.gov In Candida albicans, BuB2 has distinct functions in mediating pre-anaphase arrest and coordinating mitotic exit in response to defects in nuclear migration caused by the absence of dynein. biologists.com

While its role in spindle-related checkpoints is well-established, the extent of BuB2's involvement in other integrated cellular stress responses remains an open question. Cellular stress responses are often interconnected, and it is plausible that the BuB2-mediated pathways interact or are regulated by other stress signaling networks. For example, the TBC domain, present in BuB2 homologs, has been linked to oxidative stress resistance in other proteins like OXR1, hinting at a potential, albeit indirect, connection for the BuB2 family to oxidative stress responses. nih.gov

Future research should aim to investigate the specific mechanisms by which BuB2 participates in the DNA damage response and explore whether it has roles in other stress conditions such as oxidative stress, ER stress, or nutrient deprivation. nih.govmdpi.comnomisfoundation.chnumberanalytics.com Understanding how the BuB2-mediated spindle position checkpoint integrates with or is influenced by other cellular stress response pathways will provide a more complete picture of cellular homeostasis and survival mechanisms.

Development of Advanced Methodologies for Real-Time this compound Activity Monitoring

Current methods for studying BuB2 function and activity rely on techniques such as monitoring cell cycle progression, analyzing protein levels and modifications via Western blotting, determining localization through fluorescence microscopy, and performing in vitro GAP activity assays using purified proteins. nih.govnih.govmolbiolcell.orgnih.gov Protein-protein interactions involving BuB2 and its partners are often assessed using methods like yeast two-hybrid assays and co-immunoprecipitation. molbiolcell.orgnih.gov While informative, these methods often provide snapshots or rely on indirect readouts of BuB2 activity in living cells. A key challenge in studying GAP proteins like BuB2 is directly monitoring their activity towards their GTPase substrates in real-time within the cellular environment. portlandpress.com

The development of advanced methodologies for real-time monitoring of this compound activity in vivo is a critical future direction. This could involve creating genetically encoded biosensors that can detect the conformational state or activation status of BuB2 or its downstream target Tem1 within living cells. Techniques such as Förster resonance energy transfer (FRET) or fluorescence lifetime imaging microscopy (FLIM) could be adapted to monitor protein interactions and activity dynamics with high spatial and temporal resolution. ss-journal.com Developing quantitative methods to measure the levels of GTP-bound Tem1 in vivo under different conditions would provide a direct readout of Bfa1-Bub2 GAP activity. portlandpress.com Such tools would enable a deeper understanding of the kinetics and regulation of the BuB2-mediated checkpoint pathways in their native cellular context.

Exploration of this compound Family Diversification and Specialized Functions in Diverse Eukaryotes

BuB2 is a member of the conserved Tre-2/Bub2/Cdc16 (TBC) protein family, which functions as Rab GTPase-activating proteins. nih.govfrontiersin.orgcolab.wsannualreviews.org Evolutionary studies indicate that the TBC family is ancient and has undergone significant diversification across eukaryotic lineages, with an ancestral complement of at least 10 members. nih.govfrontiersin.orgcolab.wsannualreviews.orgdntb.gov.ua While the core TBC domain architecture is relatively conserved, there is evidence of continuing evolution and specialization within the family. nih.gov Homologs of BuB2, such as Cdc16 in Schizosaccharomyces pombe, exist in other eukaryotes and can have both conserved and distinct functions. nih.govpnas.orgmolbiolcell.org For instance, S. pombe Cdc16 has been implicated as a negative regulator of cytokinesis. pnas.org The distinct roles of BuB2 observed in Candida albicans also highlight functional specialization in different organisms. biologists.com

Future research should involve comprehensive comparative genomics and phylogenetic analyses of the this compound family across a wide range of diverse eukaryotes to fully understand its evolutionary history and diversification patterns. nih.govcolab.wsannualreviews.orgdntb.gov.ua Investigating the specific cellular functions of BuB2 homologs in various non-model organisms is crucial to determine the extent of functional conservation and specialization within the family. This includes exploring potential roles in processes beyond cell cycle control and spindle checkpoints, as other TBC proteins are involved in a multitude of cellular processes. frontiersin.org Understanding how variations in the TBC domain or other protein regions contribute to the specialized functions of different BuB2 family members will provide valuable insights into the evolution of cellular complexity and the diverse roles of this protein family.

Q & A

Q. What is the primary functional role of BuB2 in mitotic regulation?

BuB2, a component of the mitotic exit network (MEN) in Saccharomyces cerevisiae, acts as a GTPase-activating protein (GAP) alongside Bfa1 to regulate Tem1 GTPase activity. This complex prevents premature exit from mitosis by inhibiting MEN signaling until spindle alignment and chromosome attachment are verified . Methodological Approach : Use co-immunoprecipitation (co-IP) assays to confirm BuB2-Bfa1 complex formation and temperature-sensitive yeast mutants (e.g., cdc15-2) to study checkpoint recovery defects .

Q. What experimental models are optimal for studying BuB2 function?

S. cerevisiae is the primary model due to conserved mitotic checkpoint mechanisms. Key strains include bub2Δ deletion mutants and conditional alleles (e.g., cdc15-2) to study spindle assembly checkpoint (SAC) activation and recovery . Key Resources :

  • Yeast deletion mutant libraries (e.g., bub2Δ)
  • Nocodazole treatment to induce SAC activation
  • Live-cell imaging to monitor spindle dynamics

Advanced Research Questions

Q. How can conflicting data on BuB2-Bfa1 complex dependencies be resolved?

Evidence suggests BuB2 and Bfa1 localization to spindle pole bodies (SPBs) is interdependent, yet Bfa1 can regulate Tem1 independently of BuB2 under certain conditions . Resolution Strategies :

  • Conduct in vitro binding assays with purified proteins (e.g., GST pull-downs) to isolate direct interactions .
  • Use phospho-specific antibodies to track Bfa1 phosphorylation states in bub2Δ mutants .
  • Compare genetic suppression patterns: Overexpression of BFA1 (but not BUB2) rescues cdc5-1 growth defects, indicating context-dependent roles .

Q. What methodologies are recommended for analyzing BuB2’s interaction networks?

BuB2 interacts with nucleoporins (e.g., Nup159) and checkpoint proteins (e.g., Tem1). These interactions require an intact BuB2-Bfa1 complex . Experimental Workflow :

  • Co-IP/MS : Immunoprecipitate BuB2-GFP and identify co-purifying proteins via mass spectrometry .
  • Genetic epistasis : Test synthetic lethality in bub2Δ nup159Δ double mutants.
  • Structural analysis : Use cryo-EM to map BuB2-Bfa1 binding interfaces with Tem1 .

Q. How do BuB2 mutations influence spindle checkpoint fidelity?

bub2Δ cells exhibit premature spindle elongation and chromosome mis-segregation due to weakened SAC signaling. Quantitative assays include:

  • Chromosome loss rates : Use fluorescently tagged chromosomes (e.g., lacO/LacI-GFP) .
  • Time-lapse microscopy : Measure spindle elongation kinetics in anaphase .
  • Western blotting : Monitor Pds1p (securin) degradation as a marker of checkpoint bypass .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in BuB2 interaction studies?

Contradictions may arise from differences in strain backgrounds or experimental conditions (e.g., nutrient availability affecting MEN activity). Best Practices :

  • Standardize growth conditions (e.g., synthetic complete media vs. rich media).
  • Validate interactions across multiple techniques (e.g., co-IP, yeast two-hybrid, and in vitro reconstitution) .
  • Use bub2Δ rescue experiments with plasmid-borne BUB2 variants to confirm phenotype specificity .

Q. What computational tools are available for BuB2-related protein network analysis?

  • UniProt/Proteins API : Retrieve BuB2 sequence annotations, domains (e.g., Tre-2/BUB2/CDC16), and interaction data .
  • STRING Database : Predict functional partners using co-expression and genetic interaction data .
  • Cytoscape : Visualize interaction networks from high-throughput studies (e.g., synthetic genetic arrays) .

Methodological Resources

Q. Which antibodies and reagents are validated for BuB2 detection?

  • Anti-BuB2 antibodies : Use epitope-tagged strains (e.g., BUB2-3HA) for immunoblotting or immunofluorescence .
  • Chemical inhibitors : Nocodazole (spindle destabilizer) and benomyl (microtubule poison) to probe SAC activity .

Q. How to design a chemical genetic screen to identify BuB2 regulators?

Protocol Outline :

  • Screen multidrug-sensitive yeast strains (erg6Δ) with compound libraries .
  • Quantify growth defects in bub2Δ vs. wild-type under sublethal drug doses.
  • Prioritize hits using pathway enrichment analysis (e.g., GO terms related to mitotic checkpoints) .

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